molecular formula C2HClF2 B1204758 2-Chloro-1,1-difluoroethylene CAS No. 359-10-4

2-Chloro-1,1-difluoroethylene

Cat. No.: B1204758
CAS No.: 359-10-4
M. Wt: 98.48 g/mol
InChI Key: HTHNTJCVPNKCPZ-UHFFFAOYSA-N
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Description

2-Chloro-1,1-difluoroethylene is a toxic unsaturated hydrochlorofluorocarbon with the chemical formula C₂HClF₂This compound is characterized by its flat molecular structure, with all atoms lying in the same plane .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-1,1-difluoroethylene plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can undergo dehydrochlorination to form difluorovinylidene, a reactive intermediate . This interaction can affect the activity of enzymes involved in halogenated compound metabolism, potentially leading to enzyme inhibition or activation.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to the formation of reactive intermediates that may cause cellular damage or alter normal cellular functions . These effects can vary depending on the concentration and duration of exposure.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by interacting with their active sites or altering their conformation . Additionally, this compound can induce changes in gene expression by affecting transcription factors or other regulatory proteins. The formation of reactive intermediates, such as difluorovinylidene, plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into reactive intermediates, which may have prolonged effects on cells . The temporal effects also depend on the experimental conditions, such as temperature and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain concentration is required to elicit a significant response. High doses can result in severe cellular damage, organ toxicity, and other adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification . The compound can undergo dehydrochlorination and dehydrofluorination reactions, leading to the formation of reactive intermediates. These metabolic pathways can affect the overall metabolic flux and levels of metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, affecting its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,1-difluoroethylene can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound involves the dehydrochlorination of 1,1-dichloro-2,2-difluoroethane at high temperatures, often in the presence of stabilizers to prevent the decomposition of starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,1-difluoroethylene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.

    Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1-Chloro-1,2-difluoroethylene:

    1,1-Difluoroethylene:

Uniqueness: 2-Chloro-1,1-difluoroethylene is unique due to its specific molecular structure and reactivity, particularly in photochemical reactions. Its ability to form difluorovinylidene distinguishes it from other similar compounds .

Properties

IUPAC Name

2-chloro-1,1-difluoroethene
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InChI

InChI=1S/C2HClF2/c3-1-2(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHNTJCVPNKCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2HClF2
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DSSTOX Substance ID

DTXSID3073898
Record name Ethene, 2-chloro-1,1-difluoro-
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Molecular Weight

98.48 g/mol
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name 2-Chloro-1,1-difluoroethylene
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CAS No.

359-10-4
Record name Ethene, 2-chloro-1,1-difluoro-
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Record name 2-Chloro-1,1-difluoroethylene
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Record name Ethene, 2-chloro-1,1-difluoro-
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Record name 2-chloro-1,1-difluoroethylene
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Record name 2-CHLORO-1,1-DIFLUOROETHYLENE
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Synthesis routes and methods I

Procedure details

To a 600 cc "Hastelloy" C Parr autoclave was added 607.6 gm (4 mole) CsF, 58.1 gm (1 mole) KF and 80 gm (4 mole) HF. The reactor was then warmed to 300° C. with a back pressure regulator set at 300 psig. Liquid HCFC-133a was then continuously fed to the agitated molten mixture at a constant rate of 0.0192 mole per minute by means of a high pressure liquid chromatography (HPLC) pump. Gas samples were then collected continuously as pressure greater than 300 psig was vented by the back pressure regulator. The reactor effluent was sampled automatically and analyzed by gas chromatography (GC). The conversion during the first 1.2 hours was 59%; dropping slowly to 27% over the next 1.2 hours. Selectivity to HFC-134a was greater than 99% over the entire run. HCFC-1122 is also formed by elimination of HF from HCFC-133a and constituted the remaining less than 1%.
[Compound]
Name
Hastelloy
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607.6 g
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58.1 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

reacting 1,1,1-trifluorochloroethane from the first reaction zone with hydrogen fluoride in the gas phase in the presence of a fluorination catalyst to obtain 1,1,1,2-tetrafluoroethane and by-product 1,1-difluorochloroethylene in the second reaction zone,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,1-difluoroethylene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1,1-difluoroethylene
Reactant of Route 3
2-Chloro-1,1-difluoroethylene
Customer
Q & A

A: 2-Chloro-1,1-difluoroethylene is a volatile metabolite of the anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). It forms through a reductive metabolic pathway involving hepatic microsomes and cytochrome P-450 enzymes. [] This metabolite can form glutathione S-conjugates, which are further hydrolyzed to cysteine S-conjugates. These cysteine S-conjugates can then be bioactivated by renal cysteine conjugate beta-lyase, leading to nephrotoxic metabolites. []

ANone: The molecular formula of this compound is C2H1ClF2. Its molecular weight is 98.48 g/mol.

A: Researchers have extensively studied the microwave spectrum of this compound. This data provides valuable insights into its molecular structure and interactions. [, , ] For detailed spectroscopic data, refer to the referenced publications.

A: Increasing fluorine substitution in ethylene derivatives, like in the case of this compound, influences their interaction with acetylene. While hydrogen bonding to fluorine is electrostatically favored, steric effects play a significant role. In this compound, the acetylene forms a hydrogen bond with the chlorine atom and a secondary interaction with the hydrogen atom geminal to the chlorine. This preference for "side-binding" is due to the angle strain induced by fluorine substitution and the relaxed steric requirements of hydrogen bonding to chlorine. []

A: Cytochrome b5 appears to influence the metabolic pathway of halothane, shifting the balance towards the production of this compound (CDF) over 2-chloro-1,1,1-trifluoroethane (CTE). [] This shift is significant because CDF is believed to be produced without radical reactions, while CTE formation involves potentially harmful free radical intermediates.

A: Research suggests that genetic differences might contribute to the variability in susceptibility to halothane-induced hepatotoxicity, likely linked to this compound formation. Studies in different rat strains (Fischer 344, Sprague-Dawley, and black hooded Wistar) revealed varying degrees of liver damage following halothane exposure under identical conditions. This suggests that genetic variations in the liver's response to reactive intermediates generated during halothane's reductive metabolism, including this compound, might be a crucial factor in halothane hepatotoxicity. []

A: Gas chromatography, often coupled with mass spectrometry (GC/MS), is a primary method for identifying and quantifying volatile metabolites like this compound in exhaled breath and tissues. [, , ]

A: The "rec" DNA repair assay, using Bacillus subtilis strains, helps assess the genotoxic potential of compounds. Studies have shown that a urinary metabolite of halothane, RSCF2CHBrCl (R = −CH2CH(COOH)NHCOCH3), and related unsaturated analogs like RSCFCHCl and RSCFCHBr, preferentially inhibit the growth of the DNA repair-deficient B. subtilis strain M45. This suggests that these metabolites, potentially derived from further metabolism of this compound, can damage DNA. []

A: While this compound has not been directly shown to be mutagenic in standard Salmonella/microsome assays, its metabolic products, particularly those conjugated with glutathione and cysteine, exhibit genotoxic potential in the Bacillus subtilis “rec” assay. [] This highlights the importance of investigating the downstream metabolic fate of this compound for a comprehensive understanding of its potential toxicity.

A: While this compound is a significant product of halothane's reductive pathway, another metabolite, 2-bromo-2-chloro-1,1-difluoroethylene (CF2CBrCl), has been identified as mutagenic in Salmonella typhimurium. [] This indicates that different halothane metabolites might contribute to toxicity through distinct mechanisms.

A: The identification of this compound in the breath of patients under halothane anesthesia, even at levels comparable to adults, suggests that children are not deficient in the reductive metabolism of halothane. [] This finding challenges the notion that the lower incidence of halothane hepatitis in children is solely due to lower metabolic capacity.

A: The H2-receptor antagonist cimetidine has been shown to inhibit the reductive metabolism of halothane, as evidenced by decreased exhalation of this compound and 2-chloro-1,1,1-trifluoroethane during anesthesia. [] This suggests a potential strategy to reduce the formation of these metabolites, although further research is needed to confirm its clinical relevance and safety.

A: Yes, this compound can be generated during the manufacturing of halothane as an impurity. [] It can also form as a breakdown product of halothane in the presence of soda lime, a component of closed-circuit anesthesia systems. []

A: Purification of 1,1,1,2-tetrafluoroethane from this compound can be achieved using activated carbon [] or zeolites with specific pore sizes (3.8 to 4.8 Angstroms). [] Regeneration of these purification materials involves rectification with inert gas and high-temperature treatments.

A: Photodissociation studies using ultraviolet light (193 nm) provide insights into the decomposition pathways and energy distributions of this compound. These studies suggest a three-center elimination mechanism leading to the formation of HCl and the F2C=C: carbene. [, ]

A: Yes, this compound has been studied in the context of cycloaddition reactions with cyclopentadiene, providing insights into the mechanisms and competing pathways of these reactions. []

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